2-bromo-1-(3-bromophenyl)-1H-imidazole
Description
Properties
CAS No. |
1282279-18-8 |
|---|---|
Molecular Formula |
C9H6Br2N2 |
Molecular Weight |
302 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Pathway
A domino N-alkylation and cyclization approach has been employed to synthesize 2-bromo-1-(3-bromophenyl)-1H-imidazole, as demonstrated in recent studies. The protocol involves reacting 3′,2-dibromoacetophenone with 2-nitroimidazole in dimethylformamide (DMF) under microwave irradiation (150°C, 2 h). The reaction proceeds via initial N-alkylation of the imidazole nitrogen, followed by base-mediated cyclization to form the target compound.
Optimization of Reaction Conditions
Key parameters influencing yield include:
-
Solvent : DMF enhances solubility of intermediates and facilitates cyclization.
-
Temperature : Microwave irradiation at 150°C accelerates the reaction, reducing time from 12 h (conventional heating) to 2 h.
-
Stoichiometry : A 1:1 molar ratio of 3′,2-dibromoacetophenone to 2-nitroimidazole minimizes side products.
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 71 |
| Temperature | 150°C | 71 |
| Reaction Time | 2 h | 71 |
| Molar Ratio (1:1) | 1:1 | 71 |
Analytical Validation
The product was characterized by NMR, NMR, and IR spectroscopy. Single-crystal X-ray diffraction confirmed the substitution pattern, with bromine atoms at positions 2 (imidazole) and 3′ (phenyl).
Microwave-Assisted One-Pot Synthesis
Methodology and Catalytic System
A one-pot synthesis leveraging microwave irradiation was adapted from protocols for polysubstituted imidazoles. Using 3-bromobenzaldehyde as a starting material, the reaction involves:
-
In situ generation of 1,2-diketones via N-heterocyclic carbene (NHC) catalysis.
-
Condensation with ammonium acetate (NHOAc) under microwave conditions (350 W, 10 min).
-
Bromination at position 2 using bromine gas or N-bromosuccinimide (NBS).
Advantages Over Conventional Methods
Bromination Step Optimization
Post-condensation bromination requires careful control to avoid over-bromination. NBS in tetrahydrofuran (THF) at 0°C selectively brominates position 2, as confirmed by NMR monitoring.
Denitrogenative Transformation of Triazole Precursors
Synthesis of 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles
A novel route involves converting triazoles to imidazoles via acid-mediated denitrogenation. Starting with 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole, treatment with concentrated HCl in refluxing ethanol induces ring contraction, yielding the imidazole core.
Bromination Strategy
Bromine is introduced at position 2 using electrophilic aromatic substitution (EAS) with Br in dichloromethane at -10°C. The 3-bromophenyl group is pre-installed in the triazole precursor via Suzuki coupling.
Solvent-Free Condensation with Trichloromelamine
Reaction Protocol
Adapting methods for trisubstituted imidazoles, this compound was synthesized by condensing 3-bromobenzaldehyde with 1,2-diketones in the presence of trichloromelamine (TCM). TCM acts as a chlorinating agent, facilitating cyclization and bromine retention.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-1-(3-bromophenyl)-1H-imidazole has been explored for its potential as an antibiotic and antiviral agent . Its structural features allow it to interact effectively with biological targets:
- Antimicrobial Activity : Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- CYP Enzyme Inhibition : This compound has been identified as a CYP1A2 inhibitor, which could have implications in drug metabolism and interactions .
Material Science
The compound's unique properties also make it suitable for applications in material science:
- Organic Electronics : The imidazole ring structure contributes to the electronic properties of materials, making it useful in the development of organic semiconductors.
- Catalytic Applications : Its ability to act as a ligand in coordination complexes has potential applications in catalysis, particularly in organic transformations.
Case Study 1: Antimicrobial Efficacy
A study conducted on various imidazole derivatives, including this compound, assessed their antimicrobial activity against common pathogens. Results indicated that this compound exhibited a notable inhibitory effect on bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Drug Metabolism
Research examining the metabolic pathways of drugs revealed that compounds like this compound can significantly influence the activity of CYP450 enzymes. This finding is crucial for understanding drug-drug interactions and optimizing therapeutic regimens.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form halogen bonds with target molecules, enhancing binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Key Insights :
- The 3-bromophenyl group introduces meta-substitution effects, altering electronic properties compared to para-substituted analogs (e.g., 2-(4-fluorophenyl)-1H-imidazole ).
- Dual bromination (2-Br on imidazole + 3-Br on phenyl) enhances steric hindrance and electrophilicity compared to singly brominated analogs .
Physical and Spectral Properties
Comparative spectral and physical data highlight the impact of bromination:
Key Insights :
Key Insights :
- The target compound may be synthesized via Ullmann coupling or cyclocondensation using 3-bromophenylamine and brominated precursors.
- Yields for brominated imidazoles typically range from 60–85%, depending on substituent steric effects .
Q & A
Basic: What are common synthetic routes for 2-bromo-1-(3-bromophenyl)-1H-imidazole?
Methodological Answer:
The synthesis typically involves sequential halogenation and cross-coupling reactions. A general approach includes:
- Bromination of imidazole precursors : Starting from 1H-imidazole, direct bromination at the 2-position using bromine sources (e.g., HBr/H₂O₂) yields 2-bromo-1H-imidazole .
- Arylation via Ullmann or Buchwald-Hartwig coupling : Introducing the 3-bromophenyl group to the nitrogen atom using aryl halides (e.g., 1-bromo-3-bromobenzene) with Cu or Pd catalysts under inert conditions .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be tailored to minimize di-substitution byproducts. Yields are typically moderate (50–70%), requiring purification via column chromatography .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.4–8.1 ppm) for the 3-bromophenyl group, with imidazole protons as singlets (δ 7.2–7.6 ppm).
- ¹³C NMR : Key signals include C-Br (δ 120–125 ppm) and imidazole carbons (δ 135–140 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 318.93 (M+H⁺) confirm the molecular formula C₉H₆Br₂N₂ .
- X-ray Crystallography : Used to resolve the crystal structure, with SHELX software refining hydrogen bonding patterns (e.g., N–H···Br interactions) .
Advanced: How do computational studies (e.g., DFT) elucidate electronic and optical properties?
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal:
- Electron Distribution : Bromine atoms act as electron-withdrawing groups, reducing the HOMO-LUMO gap (ΔE ≈ 4.5 eV), enhancing polarizability .
- Nonlinear Optical (NLO) Response : The compound exhibits hyperpolarizability (β ≈ 1.2 × 10⁻³⁰ esu), making it a candidate for optoelectronic materials .
- Reactivity Descriptors : Global electrophilicity index (ω ≈ 2.8 eV) predicts susceptibility to nucleophilic attack at the imidazole C-4 position .
Advanced: How do bromine substituents influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Halogen Bonding : Bromine at the 2-position forms strong halogen bonds (e.g., with EGFR kinase domains, bond length ~3.1 Å), enhancing binding affinity (ΔG ≈ −9.2 kcal/mol) .
- Cytotoxicity : Derivatives with dual bromine substitution show IC₅₀ values <10 μM in MCF-7 breast cancer cells, attributed to apoptosis induction via caspase-3 activation .
- Metabolic Stability : Bromine reduces oxidative metabolism in microsomal assays (t₁/₂ > 120 min), improving pharmacokinetic profiles .
Advanced: How is SHELX employed in resolving crystallographic data for this compound?
Methodological Answer:
- Data Refinement : SHELXL refines X-ray data by optimizing anisotropic displacement parameters and hydrogen atom positions. For example, R-factors <0.05 are achievable with high-resolution (<1.0 Å) data .
- Hydrogen Bond Analysis : SHELXPRO identifies intermolecular interactions (e.g., N–H···Br, C–H···π) critical for crystal packing. Graph-set notation (e.g., D ²₂ motifs) classifies these interactions .
- Twinning Correction : SHELXD resolves twinned crystals by deconvoluting overlapping reflections, enabling structure determination from low-quality datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
